molecular formula C8H5ClF3NO2 B1376464 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene CAS No. 1044271-89-7

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1376464
CAS No.: 1044271-89-7
M. Wt: 239.58 g/mol
InChI Key: ZZHLGDSKENSUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents are used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Major Products:

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.

    Oxidation: Products vary depending on the oxidizing agent used and the reaction conditions.

Scientific Research Applications

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-nitrobenzene
  • 1-(Chloromethyl)-5-(trifluoromethyl)benzene
  • 1-(Nitromethyl)-3-chloro-5-(trifluoromethyl)benzene

Comparison: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloromethyl group, a nitro group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₈H₅ClF₃N₂O₂
  • Molecular Weight : 241.58 g/mol
  • CAS Number : 328-72-3

The compound features a phenyl ring substituted with a chloromethyl group at the first position, a nitro group at the third position, and a trifluoromethyl group at the fifth position. This unique substitution pattern influences its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.
  • Metabolic Activation : Upon metabolism, the compound can generate active metabolites that exert pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in vitro, indicating its usefulness in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound effectively induced apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death.

Case Study 3: Neuroprotective Properties

Research focusing on neuroprotection demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests its potential role in developing therapies for neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name

1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLGDSKENSUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve [3-nitro-5-(trifluoromethyl)phenyl]methanol (1.1 g, 5.18 mmol) and triethylamine (1.62 mL) in DCM (20 mL), cool to 0° C., add slowly p-toluenesulfonyl chloride (1.1 g, 6.02 mmol). After the addition, stir the reaction at room temperature for 15 hrs. TLC (EtOAc:PE=1:15) shows the reaction is complete. Concentrate under reduced pressure to get the crude product. Purification by chromatography (silica gel, EtOAc:PE=1:15) affords the title compound (655 mg, 55%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

Add slowly tosyl chloride (1.1 g, 6.02 mmol) to the mixture of (3-nitro-5-(trifluoromethyl)phenyl)methanol (1.1 g, 5.18 mmol) and triethylamine (1.62 mL) in dichloromethane (20 mL) at 0° C., stir the resulting mixture for 15 hrs at room temperature. Concentrate the mixture to obtain the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:15) to afford the title compound (655 mg, 55%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 4
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.